Superior ALDH1A1 Inhibitory Potency of 3,5-Difluoro-4-phenoxybenzaldehyde Derivatives Compared to Non-Fluorinated Analogs
A derivative incorporating the 3,5-difluoro-4-phenoxybenzaldehyde scaffold (BDBM50459588) demonstrated an IC₅₀ of 80 nM against human recombinant ALDH1A1, a target implicated in cancer stem cell populations [1]. This represents a significant enhancement in potency compared to the non-fluorinated benzaldehyde derivative (CHEMBL3128205), which showed an IC₅₀ of 3.50 μM (3,500 nM) against the same enzyme [2]. The presence of the 3,5-difluoro substitution pattern is a key structural feature contributing to this >40-fold increase in inhibitory activity.
| Evidence Dimension | Inhibitory potency against human ALDH1A1 |
|---|---|
| Target Compound Data | IC₅₀ = 80 nM |
| Comparator Or Baseline | Non-fluorinated benzaldehyde derivative (CHEMBL3128205): IC₅₀ = 3,500 nM |
| Quantified Difference | >43-fold increase in potency (80 nM vs 3,500 nM) |
| Conditions | Inhibition of human recombinant ALDH1A1 assessed as reduction in NAD(P)H formation incubated for 2 mins by spectrophotometry |
Why This Matters
This quantitative difference in target engagement provides a scientific basis for selecting 3,5-difluoro-4-phenoxybenzaldehyde-based compounds over non-fluorinated analogs in programs targeting ALDH1A1 for oncology applications.
- [1] BindingDB. (n.d.). BDBM50459588 (CHEMBL4210115): Activity Spreadsheet for ALDH1A1 Inhibition. View Source
- [2] BindingDB. (n.d.). BDBM50448804 (CHEMBL3128205): Activity Spreadsheet for ALDH1A1 Inhibition. View Source
